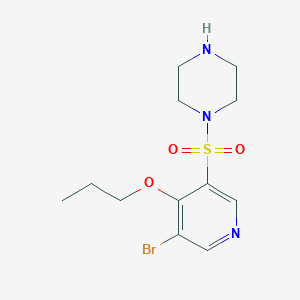![molecular formula C14H8FNO2 B11812090 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H8FNO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form the benzoxazole ring. This is followed by formylation at the 5-position of the benzoxazole ring to introduce the aldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(2-Fluorophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific enzymes and receptors in biological systems. The benzoxazole ring can mimic nucleic bases, allowing it to bind to DNA or proteins, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole-5-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(2-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
2-(2-Methylphenyl)benzo[d]oxazole-5-carbaldehyde: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde makes it unique compared to its analogs. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity due to its high electronegativity and ability to form strong bonds with carbon.
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-2-1-3-10(11)14-16-12-7-9(8-17)5-6-13(12)18-14/h1-8H |
InChI Key |
YCNAIMMZVFPVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


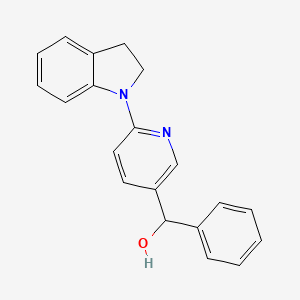
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
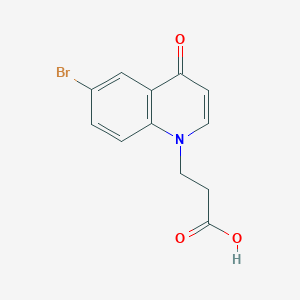
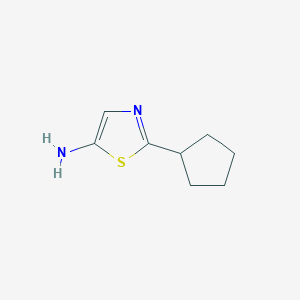
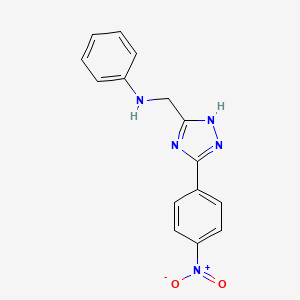
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)
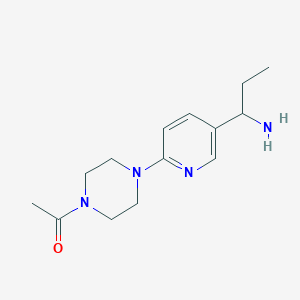
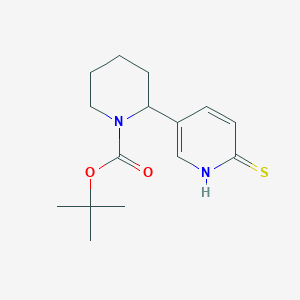




![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
